molecular formula C8H6N2O2 B11919631 4-Hydroxy-1H-indazole-3-carbaldehyde

4-Hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B11919631
M. Wt: 162.15 g/mol
InChI Key: BXUSGGMONFFGQF-UHFFFAOYSA-N
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Description

Significance of the Indazole Nucleus in Contemporary Medicinal Chemistry

The indazole core is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govpnrjournal.com Its significance stems from its ability to serve as a versatile template for the design of molecules that can interact with a wide array of biological targets. austinpublishinggroup.comresearchgate.net Numerous synthetic compounds incorporating the indazole nucleus have exhibited potent activities, including anti-inflammatory, antitumor, anti-HIV, and antihypertensive properties. nih.govnih.govhuji.ac.il

The therapeutic importance of the indazole scaffold is underscored by the number of FDA-approved drugs that feature this heterocyclic system. pnrjournal.comrsc.org These drugs target a range of conditions, from cancer to chemotherapy-induced nausea. nih.govnih.gov The structural modifications of the indazole ring, particularly at the C3, N1, and N2 positions, allow for the fine-tuning of a compound's pharmacological profile, making it a highly attractive starting point for drug discovery programs. pnrjournal.comaustinpublishinggroup.com

The development of new synthetic methodologies to create diverse indazole derivatives remains an active area of research, further highlighting the sustained interest in this pharmacophore. nih.gov The ability to introduce a variety of substituents onto the indazole core enables the exploration of vast chemical space and the optimization of drug-like properties. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

Drug NameTherapeutic Use
AxitinibTreatment of renal cell carcinoma pnrjournal.com
PazopanibTreatment of renal cell carcinoma and soft tissue sarcoma pnrjournal.com
EntrectinibTreatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors pnrjournal.com
GranisetronAntiemetic for chemotherapy-induced nausea and vomiting pnrjournal.comnih.gov
BenzydamineNon-steroidal anti-inflammatory drug nih.gov
LonidamineAntiglycolytic drug for brain tumor treatment pnrjournal.com

Overview of Tautomerism in 1H-Indazole Systems and its Implications

A key chemical feature of the indazole system is annular tautomerism, the phenomenon where protons can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net Generally, the 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and therefore the predominant form compared to the quinonoid 2H-indazole. nih.govresearchgate.net

The position of the substituent on the indazole ring can influence the tautomeric equilibrium. mdpi.com While the 1H-tautomer is typically more stable, certain substitution patterns can shift the equilibrium to favor the 2H-tautomer. mdpi.comresearchgate.net This dynamic interplay between tautomers has significant implications for the biological activity of indazole derivatives, as the different forms can exhibit distinct binding affinities for their biological targets.

The ability of tautomers to act as intrinsic crystal growth inhibitors has also been noted, where a minor tautomer can influence the macroscopic and microscopic properties of crystals. nih.gov This can affect properties such as the crystal's elastic modulus and dissolution rate. nih.gov Understanding and controlling the tautomeric behavior of indazoles is therefore a critical aspect of their development as therapeutic agents.

Contextualizing 4-Hydroxy-1H-indazole-3-carbaldehyde within the Indazole Pharmacophore Landscape

This compound is a specific derivative of the indazole scaffold that holds potential as a building block in the synthesis of more complex, biologically active molecules. The presence of three key functional groups—a hydroxyl group at the 4-position, a carbaldehyde (or formyl) group at the 3-position, and the 1H-indazole core—provides multiple points for chemical modification.

The aldehyde group at the C3 position is a versatile handle for introducing a wide range of chemical moieties through reactions such as reductive amination, Wittig reactions, and condensations. This allows for the systematic exploration of the structure-activity relationships of derivatives. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions with biological targets and can be a site for further functionalization, such as ether or ester formation.

The 1H-indazole-3-carboxamide scaffold, closely related to this compound, has been identified as a promising starting point for the development of potent and selective inhibitors of certain protein kinases, which are important targets in cancer therapy. nih.gov Specifically, derivatives of 1H-indazole-3-carboxamide have shown significant activity against p21-activated kinase 1 (PAK1), a protein implicated in tumor progression. nih.gov This highlights the potential of the 3-substituted 1H-indazole framework in designing targeted anticancer agents.

While specific research on the biological activities of this compound itself is not extensively detailed in the provided search results, its structural features place it firmly within the landscape of medicinally relevant indazole pharmacophores. Its utility likely lies in its role as a key intermediate for the synthesis of a diverse library of indazole derivatives for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-6-8-5(9-10-6)2-1-3-7(8)12/h1-4,12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSGGMONFFGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxy 1h Indazole 3 Carbaldehyde and Analogous Structures

Strategic Approaches to the 1H-Indazole-3-carbaldehyde Core Synthesis

The formation of the 1H-indazole-3-carbaldehyde core is a critical first step. Several strategic approaches have been developed, with the nitrosation of indole (B1671886) precursors and various cyclization reactions being the most prominent.

Nitrosation of Indole Precursors for Regioselective 3-Formylation

A highly effective and widely reported method for the synthesis of 1H-indazole-3-carbaldehydes involves the nitrosation of indole precursors. nih.gov This reaction proceeds through a multi-step pathway that begins with the nitrosation of the C3 position of the indole ring to form an oxime intermediate. This is followed by the addition of water, ring opening, and subsequent ring-closure to yield the final 1H-indazole-3-carbaldehyde product. nih.gov

This method is versatile and can be applied to a wide range of substituted indoles, including those with both electron-donating and electron-withdrawing groups. nih.gov The reaction conditions are generally mild, typically involving the use of sodium nitrite (B80452) in a slightly acidic environment. nih.gov An optimized procedure involves the reverse addition of the indole solution to the nitrosating mixture to minimize the formation of dimeric side products. nih.gov

The reaction conditions and yields for the nitrosation of various indole precursors are summarized in the table below.

Indole PrecursorReaction ConditionsYield (%)
IndoleNaNO₂, HCl, DMF, 0 °C to RT99
5-MethoxyindoleNaNO₂, HCl, DMF, 0 °C to RT91
5-BenzyloxyindoleNaNO₂, HCl, DMF, 0 °C to RT91
5-NitroindoleNaNO₂, HCl, DMF, 80 °CNot specified
5-NHBoc-indoleNaNO₂, HCl, DMF, 0 °C to RT78

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization reactions provide alternative routes to the indazole ring system. These methods often start from readily available aromatic precursors.

From Hydrazones: One common approach involves the cyclization of hydrazones derived from o-haloaryl aldehydes or ketones. For instance, the reaction of 2-fluorobenzaldehydes with hydrazine (B178648) can lead to the formation of the indazole ring. jocpr.com Another method utilizes the cyclization of hydrazones derived from 2,6-dialkoxy (or hydroxy) acetophenones in the presence of polyphosphoric acid (PPA) to yield 3-methyl-4-alkoxy (or hydroxy)-1H-indazoles. jlu.edu.cn

From o-Alkynylanilines: The diazotization of o-alkynylanilines followed by cyclization is another effective strategy for constructing the 1H-indazole ring with a substituent at the 3-position. nih.gov

From Anthranilic Acid Derivatives: Anthranilic acid and its derivatives can also serve as precursors for indazole synthesis. For example, a process involving the diazotization of anthranilic acid derivatives has been reported for the synthesis of 1H-indazole-3-carboxylic acid derivatives, which can then be converted to the corresponding carbaldehyde. google.com

[3+2] Cycloaddition: The [3+2] cycloaddition of benzynes with diazo compounds represents a modern approach to the synthesis of indazoles. The initial 3H-indazole adduct often rearranges to the more stable 1H-indazole. nih.gov

The table below provides a comparison of these cyclization strategies.

Starting MaterialMethodKey Features
o-Haloaryl aldehydes/ketonesCyclization with hydrazineDirect formation of the indazole ring.
2,6-Dihydroxyacetophenone hydrazonesPPA-mediated cyclizationProvides access to 4-hydroxyindazoles. jlu.edu.cn
o-AlkynylanilinesDiazotization and cyclizationAllows for the introduction of various C3 substituents. nih.gov
Anthranilic acid derivativesDiazotization and cyclizationLeads to C3-carboxyindazoles, which can be further modified. google.com
o-Silylaryl triflates and diazo compoundsBenzyne generation and [3+2] cycloadditionA modern and versatile method. nih.gov

Regioselective Introduction and Manipulation of the Hydroxyl Group at the C4 Position

The introduction of a hydroxyl group specifically at the C4 position of the indazole ring is a significant synthetic hurdle. Direct C4-hydroxylation of a pre-formed indazole ring is not a well-established transformation. Therefore, synthetic strategies generally rely on incorporating the hydroxyl group into the starting materials before the indazole ring is formed.

Synthetic Strategies for 4-Hydroxylation in Indazole Systems

The most viable approach to obtaining 4-hydroxyindazoles is to begin with a benzene-based precursor that already contains a hydroxyl group, or a protected hydroxyl group, at the position that will become C4 of the indazole.

One such strategy involves the cyclization of a hydrazone derived from a 2,6-dihydroxyacetophenone. In a reported synthesis, the cyclization of 2,6-dihydroxyacetophenone hydrazone in the presence of polyphosphoric acid (PPA) afforded 3-methyl-4-hydroxy-1H-indazole. jlu.edu.cn While this example yields a 3-methylindazole, the principle can be extended to the synthesis of 3-carbaldehyde derivatives by starting with an appropriate precursor.

Another potential route starts with 4-hydroxyindole (B18505), which can be synthesized through various methods, including the Bischler reaction with m-aminophenol and benzoin. semanticscholar.orgnih.gov The subsequent conversion of 4-hydroxyindole to 4-hydroxy-1H-indazole-3-carbaldehyde would likely involve a nitrosation reaction, analogous to the methods described in section 2.1.1.

Considerations for Protecting Group Chemistry in 4-Hydroxyindazole Synthesis

The presence of a phenolic hydroxyl group, in addition to the indazole's NH proton, necessitates careful consideration of protecting group strategies to avoid unwanted side reactions during synthesis. jocpr.comrsc.org The 4-hydroxyl group is acidic and can interfere with many of the reagents used in the formation and functionalization of the indazole ring.

The table below lists some common protecting groups for hydroxyl functionalities and their typical deprotection conditions.

Protecting GroupAbbreviationDeprotection Conditions
TrimethylsilylTMSMild acid
tert-ButyldimethylsilylTBDMSFluoride ions (e.g., TBAF), acid
Benzyl (B1604629)BnHydrogenolysis (e.g., H₂, Pd/C)
MethoxymethylMOMAcid
TetrahydropyranylTHPAcid

Advanced Derivatization of the Carbaldehyde Functionality at C3

The carbaldehyde group at the C3 position of the indazole ring is a versatile functional handle that can be readily converted into a wide array of other groups, significantly expanding the molecular diversity of the indazole scaffold. nih.govresearchgate.net

Conversion to Alkenes: The carbaldehyde can undergo classic olefination reactions such as the Wittig reaction with phosphorus ylides or the Knoevenagel condensation with active methylene (B1212753) compounds to form C-C double bonds. nih.gov

Synthesis of Heterocycles: The carbaldehyde can serve as an electrophilic partner in cyclization reactions to form various five- and six-membered heterocyclic rings. For example, reaction with binucleophiles can lead to the formation of oxazoles, thiazoles, and benzimidazoles. nih.gov

Reduction to Alcohols and Amines: The carbaldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165). Furthermore, it can be converted to a secondary amine via reductive amination with a primary or secondary amine in the presence of a reducing agent. nih.gov

The following table summarizes some of the key derivatization reactions of the C3-carbaldehyde.

Reaction TypeReagentsResulting Functional Group
Wittig ReactionPhosphonium ylideAlkene
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated system
CyclizationBinucleophile (e.g., aminothiophenol)Fused heterocyclic ring
ReductionNaBH₄Primary alcohol
Reductive AminationR¹R²NH, reducing agentSecondary or tertiary amine

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Wittig)

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to addition and condensation products. The Knoevenagel and Wittig reactions are prominent examples, enabling the extension of the carbon skeleton through the formation of new carbon-carbon double bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst. wikipedia.org The active methylene compound, typically flanked by two electron-withdrawing groups (such as nitrile, ester, or ketone), is readily deprotonated to form a nucleophilic carbanion. wikipedia.org This carbanion adds to the aldehyde carbonyl of this compound, and a subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is highly efficient for producing a variety of substituted alkenes.

Commonly used active methylene compounds include malononitrile, diethyl malonate, and ethyl cyanoacetate. The choice of catalyst, often a mild amine base like piperidine (B6355638) or triethylamine, is crucial to prevent self-condensation of the aldehyde. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with this compound

Active Methylene Compound Catalyst Expected Product Structure
Malononitrile Piperidine 2-((4-Hydroxy-1H-indazol-3-yl)methylene)malononitrile
Diethyl malonate Triethylamine Diethyl 2-((4-Hydroxy-1H-indazol-3-yl)methylene)malonate
Ethyl acetoacetate Pyrrolidine Ethyl 2-((4-Hydroxy-1H-indazol-3-yl)methylene)-3-oxobutanoate
Cyanoacetic acid Pyridine (Doebner Mod.) (E)-3-(4-Hydroxy-1H-indazol-3-yl)acrylonitrile (after decarboxylation)

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a triphenylphosphonium salt with a strong base. organic-chemistry.org The ylide attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a stable byproduct. organic-chemistry.org

A significant consideration for the Wittig reaction with this compound is the presence of the acidic phenolic hydroxyl group. Wittig reagents are basic and can be incompatible with acidic functional groups. vanderbilt.edu Therefore, the 4-hydroxy group would likely require protection, for example as a benzyl or silyl (B83357) ether, prior to the reaction to prevent deprotonation by the ylide.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) typically yield (Z)-alkenes. organic-chemistry.org Studies have also shown that Wittig reactions involving heterocyclic aromatic carboxaldehydes can be performed efficiently, sometimes in aqueous media. nih.govacs.org

Table 2: Examples of Wittig Reaction with a Protected this compound Derivative

Wittig Reagent (Ylide) Ylide Type Expected Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂) Non-stabilized 3-Vinyl-1H-indazole derivative
(Ethoxycarbonylmethyl)triphenylphosphorane (Ph₃P=CHCO₂Et) Stabilized Ethyl 3-(1H-indazol-3-yl)acrylate (predominantly E-isomer)
Benzylidenetriphenylphosphorane (Ph₃P=CHPh) Semi-stabilized 3-Styryl-1H-indazole derivative
(Cyclopropylmethyl)triphenylphosphorane (Ph₃P=CH-c-Pr) Non-stabilized 3-(2-Cyclopropylvinyl)-1H-indazole derivative

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 3-carbaldehyde group is a key precursor for the synthesis of more complex, fused heterocyclic systems built upon the indazole framework. nih.gov These reactions typically involve condensation with a reagent containing two nucleophilic sites, which react with the aldehyde and the adjacent N-H of the indazole ring to form a new ring.

For instance, reaction with 1,2-dinucleophiles such as o-phenylenediamine (B120857) can lead to the formation of indazolo[2,3-a]benzimidazoles. Similarly, condensation with β-dicarbonyl compounds or their equivalents can be used to construct fused pyrimidine (B1678525) rings. These cyclization strategies provide access to a diverse range of polycyclic aromatic systems with potential applications in various fields of chemistry.

Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles

Reagent Resulting Fused Ring System
Hydrazine Hydrate Indazolo[3,2-c] rsc.orgnih.govtriazine
o-Phenylenediamine Indazolo[2,3-a]benzimidazole
Ethyl Acetoacetate Pyrimido[1,2-b]indazol-2-one
Guanidine 2-Aminopyrimido[1,2-b]indazole
Hydroxylamine Hydrochloride Indazolo[3,2-c] rsc.orgnih.govoxadiazine

Further Oxidations and Reductions of the Aldehyde Moiety

The aldehyde group can be readily transformed into other important functional groups, namely a primary alcohol through reduction or a carboxylic acid via oxidation. These transformations provide access to other key indazole-based building blocks.

Reduction to Alcohol

The reduction of the aldehyde functionality in this compound to the corresponding primary alcohol, (4-Hydroxy-1H-indazol-3-yl)methanol, can be achieved using standard hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice due to its mildness and chemoselectivity, as it will reduce aldehydes and ketones without affecting other functional groups like esters or the aromatic indazole ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde yields 4-Hydroxy-1H-indazole-3-carboxylic acid. This transformation can be accomplished with various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) can be used, although care must be taken as they can potentially lead to undesired oxidation of the electron-rich indazole ring itself. Milder and more selective methods, such as the Tollens' reaction (using silver nitrate (B79036) in ammonia) or oxidation with sodium chlorite, are often preferred to minimize side reactions. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides and esters. semanticscholar.orggoogle.com

Table 4: Oxidation and Reduction of the Aldehyde Moiety

Transformation Reagent(s) Product
Reduction Sodium borohydride (NaBH₄) (4-Hydroxy-1H-indazol-3-yl)methanol
Reduction Lithium aluminum hydride (LiAlH₄) (4-Hydroxy-1H-indazol-3-yl)methanol
Oxidation Potassium permanganate (KMnO₄) 4-Hydroxy-1H-indazole-3-carboxylic acid
Oxidation Silver(I) oxide (Ag₂O) / Tollens' Reagent 4-Hydroxy-1H-indazole-3-carboxylic acid

Structure Activity Relationship Sar Studies and Molecular Design of Indazole Derivatives Derived from Carbaldehyde Precursors

Influence of Substitution Patterns on Biological Activity Profiles

The biological activity of indazole derivatives is profoundly influenced by the nature and position of various substituents on the core structure. The indazole nucleus, particularly with its dual nitrogen atoms, acts as a bioisostere for indoles and is adept at forming strong hydrogen bonds within the hydrophobic pockets of proteins, making it a prized scaffold in drug design, especially for kinase inhibitors. nih.gov The strategic modification of the indazole ring system is a key approach in medicinal chemistry to optimize therapeutic potential.

Effects of C3 Substituents on Target Interactions (derived from carbaldehyde modifications)

The carbaldehyde group at the C3 position of 4-Hydroxy-1H-indazole-3-carbaldehyde is a versatile chemical handle, making it a key intermediate for the synthesis of a diverse array of polyfunctionalized 3-substituted indazoles. nih.govrsc.org The aldehyde can be readily transformed into various functional groups, which significantly impacts the molecule's interaction with biological targets.

The aldehyde functionality allows for several key transformations:

Condensation Reactions: It can undergo Knoevenagel and Wittig condensations to form alkenes. nih.gov

Cyclization Reactions: It serves as a precursor for building additional heteroaromatic rings, such as oxazoles, thiazoles, and benzimidazoles. nih.gov

Reduction: The aldehyde can be reduced to a secondary alcohol or converted into an amine, providing additional points for hydrogen bonding. nih.gov

These modifications directly influence the derivative's biological profile. For example, the conversion of the C3-aldehyde to a 5'-hydroxymethyl-2'-furyl group, as seen in the derivative YC-1, results in potent antiplatelet and HIF-1 inhibitory activity. nih.gov In another instance, derivatizing the C3 position to create N-sulfonohydrazide substituted indazoles has been shown to produce compounds with significant α-amylase inhibitory properties. researchgate.net The choice of substituent at C3 is therefore a critical determinant of the resulting compound's therapeutic application.

C3-Substituent (derived from Carbaldehyde)Resulting Biological ActivitySource
5'-Hydroxymethyl-2'-furylAntiplatelet, HIF-1 Inhibition nih.gov
ThiopheneHIF-1 Inhibition (less potent than furan) nih.gov
N-Sulfonohydrazideα-Amylase Inhibition researchgate.net
AmineBcr-Abl Kinase Inhibition nih.gov

Impact of C4 Hydroxylation and Other Benzo-Ring Substitutions (C5, C6, C7) on Efficacy and Selectivity

Substitutions on the benzene (B151609) portion of the indazole ring, including the hydroxyl group at the C4 position, play a crucial role in modulating the efficacy and selectivity of the derivatives. The C4-hydroxyl group can participate in crucial hydrogen-bonding interactions with target proteins, anchoring the ligand in the binding site and enhancing affinity.

Beyond the C4 position, substitutions at C5, C6, and C7 can fine-tune the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Research has shown that introducing small alkyl or halogen groups can lead to improved biological outcomes. For example, a series of 1H-indazole derivatives featuring methyl or halogen groups at the C5 and/or C6 positions were synthesized and showed promising antiarthritic effects in preclinical models. nih.gov Specifically, an ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated notable antiarthritic activity at doses well below toxic levels. nih.gov Furthermore, novel 1H-indazole derivatives with disubstituent groups at both the C4 and C6 positions have been found to exhibit remarkable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov

Benzo-Ring SubstitutionBiological Activity NotedSource
C5-MethylAntiarthritic nih.gov
C5-HalogenAntiarthritic nih.gov
C4, C6-DisubstitutionIDO1 Inhibition nih.gov

N-Substitution Effects (N1, N2) on Conformational Flexibility and Receptor Binding

Substitution at the N1 and N2 positions of the pyrazole (B372694) ring is a critical strategy for modifying the conformational properties and receptor binding affinity of indazole derivatives. The choice of substituent can influence the orientation of other groups on the ring, particularly the C3 substituent, thereby affecting how the molecule fits into its biological target.

N1 substitution is common in many potent indazole-based inhibitors. In the case of the HIF-1 inhibitor YC-1, the N1-benzyl group is a key structural feature. nih.gov Structure-activity relationship studies have demonstrated that adding a fluoro or cyano group to the ortho position of this benzyl (B1604629) ring leads to even better inhibitory activity, while other substitutions can reduce it. nih.gov Similarly, attaching various aliphatic or aromatic acyl radicals to the N1 position has been explored, with some N1-p-chlorobenzoyl derivatives showing significant antiarthritic effects. nih.gov

The effect of N-substitution is highly dependent on the specific biological target. In some cases, a bulky N-substituent can enhance activity by occupying a hydrophobic pocket, while in other cases, it may cause steric hindrance that obstructs binding and reduces potency. nih.gov This highlights the importance of tailoring the N-substituent to the specific topology of the target's active site.

N-PositionSubstituent TypeInfluence on Biological ActivitySource
N1BenzylEssential for HIF-1 inhibition in YC-1 nih.gov
N1ortho-Fluoro or ortho-Cyano BenzylIncreased HIF-1 inhibitory activity nih.gov
N1p-Chlorobenzoyl (Acyl)Conferred antiarthritic properties nih.gov
N-BocButoxycarbonylIncreased sEH inhibitory potency but decreased FLAP activity in related heterocycles nih.gov

Computational Chemistry and Molecular Docking in Indazole Compound Design

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For indazole derivatives synthesized from this compound, these techniques provide deep insights into potential biological activities and the molecular basis of their interactions with protein targets.

In Silico Prediction of Potential Biological Activities and Ligand Properties

In silico methods allow for the rapid screening of large virtual libraries of indazole derivatives before committing to their chemical synthesis. By creating virtual compounds with various substitutions at the C3, N1, and benzo-ring positions, researchers can use computational algorithms to predict their potential biological activities and physicochemical properties (e.g., solubility, membrane permeability). nih.gov These predictive models are often built on quantitative structure-activity relationship (QSAR) data from previously studied compounds. This approach helps to prioritize the synthesis of candidates with the highest probability of success, thereby saving significant time and resources in the drug development pipeline.

Analysis of Ligand-Protein Interactions and Binding Modes at Molecular Level

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This analysis provides a detailed, three-dimensional view of the interactions at the molecular level. For indazole derivatives, docking studies can reveal:

Hydrogen Bonding: The indazole core's nitrogen atoms and the C4-hydroxyl group are prime candidates for forming hydrogen bonds with key amino acid residues (e.g., aspartate, tyrosine) in a protein's active site. nih.govnih.gov These bonds are often critical for high-affinity binding.

By visualizing these ligand-protein interactions, chemists can understand why certain substitutions enhance activity while others diminish it. This knowledge allows for the rational design of next-generation inhibitors with improved potency and selectivity, directly guided by the molecular architecture of the target.

Pharmacological Applications and Biological Mechanisms of Indazole Derivatives Relevant to 4 Hydroxy 1h Indazole 3 Carbaldehyde

Anticancer and Antitumor Agents

Indazole derivatives are well-established as potent anticancer and antitumor agents, with several compounds approved for clinical use and many more under investigation. nih.govrsc.org Their efficacy stems from their ability to interfere with various cellular processes critical for cancer cell growth and survival. rsc.orgresearchgate.net The structural versatility of the indazole nucleus allows for the development of targeted therapies against a range of malignancies. nih.govnih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.org These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature in many cancers. researchgate.net

Indazole-based compounds have been successfully developed as inhibitors of various kinases, including:

Tyrosine Kinases: Several FDA-approved drugs containing an indazole moiety, such as Axitinib, Pazopanib, and Entrectinib, function as tyrosine kinase inhibitors. rsc.org The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment for tyrosine kinases. nih.gov

Serine/Threonine Kinases: Indazole derivatives have also been shown to inhibit serine/threonine kinases, which are involved in numerous signaling pathways implicated in cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Indazole derivatives have been developed as inhibitors of FGFR, a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth. researchgate.netnih.gov Some 1H-indazole-based derivatives have demonstrated inhibition of FGFR1-3. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have shown potent inhibitory activity against EGFR, including mutant forms like T790M that confer resistance to other therapies. nih.gov

Table 1: Examples of Indazole-Based Kinase Inhibitors in Oncology

CompoundTarget Kinase(s)Therapeutic Application
AxitinibVEGFR, PDGFRRenal cell carcinoma
PazopanibMulti-kinase inhibitor (including VEGFR, PDGFR)Renal cell carcinoma, soft tissue sarcoma
EntrectinibTrk, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer
Merestinibc-MetUnder investigation for various cancers
LY2874455FGFRUnder investigation for acute myeloid leukemia

Beyond kinase inhibition, indazole derivatives can suppress tumor growth by directly inhibiting cancer cell proliferation and inducing programmed cell death, or apoptosis. nih.govrsc.org

Research has demonstrated that certain indazole derivatives can:

Inhibit Cell Proliferation: Compound 2f, an indazole derivative, has shown potent growth inhibitory activity against several cancer cell lines, with IC50 values in the micromolar range. rsc.orgrsc.org Similarly, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Induce Apoptosis: The anticancer activity of many indazole derivatives is linked to their ability to trigger apoptosis in cancer cells. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Compound 6o was also confirmed to induce apoptosis, possibly through the p53/MDM2 pathway and by inhibiting Bcl-2 family members. nih.govresearchgate.net Another compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was shown to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov

Table 2: Effects of Specific Indazole Derivatives on Cancer Cell Lines

CompoundCancer Cell LineObserved Effects
Compound 2f4T1 (Breast Cancer)Inhibited proliferation and colony formation, induced apoptosis. rsc.orgrsc.org
Compound 6oK562 (Chronic Myeloid Leukemia)Inhibited proliferation and induced apoptosis. nih.govresearchgate.net
Compound 7FaDu (Hypopharyngeal Carcinoma)Induced apoptosis and suppressed cell mobility. nih.gov
Compound 1cVarious (NCI-60 panel)Inhibited cell growth, particularly in colon and melanoma cell lines. researchgate.net

Antimicrobial Agents

The indazole scaffold is also a key component in the development of novel antimicrobial agents, addressing the critical need for new treatments against resistant pathogens. nih.govnih.govnih.gov These derivatives have demonstrated a broad spectrum of activity against bacteria, mycobacteria, fungi, and parasites. researchgate.netbenthamdirect.comnih.gov

Indazole derivatives have emerged as a promising class of antibacterial agents, with some exhibiting potent activity against multidrug-resistant (MDR) strains. nih.govnih.gov A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.govacs.org

DNA Gyrase Inhibition: By targeting the GyrB subunit of DNA gyrase, indazole derivatives can overcome resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.govnih.gov Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some pyrazole (B372694), oxazole, and imidazole (B134444) derivatives have shown moderate inhibition against DNA gyrase and topoisomerase IV. sigmaaldrich.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the rise of MDR strains. dntb.gov.ua Indazole derivatives have shown potential as antimycobacterial agents. dntb.gov.uaresearchgate.net

Targeting InhA: One of the key targets for antimycobacterial drugs is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acid, a major component of the mycobacterial cell wall. dntb.gov.ua Molecular docking studies have suggested that new indole- and indazole-based aroylhydrazones have promising interactions with the InhA receptor. researchgate.net Some of these compounds demonstrated excellent antimycobacterial activity against M. tuberculosis H37Rv with very low toxicity. researchgate.net

The antimicrobial spectrum of indazole derivatives extends to fungi and various parasites. benthamdirect.comnih.gov

Antifungal Activity: Certain N-methyl-3-aryl indazoles have demonstrated activity against the fungal strain Candida albicans. nih.gov The development of new indazole-containing compounds holds promise for creating novel antifungal therapies. nih.gov

Antiparasitic Properties: Indazole derivatives have shown in vitro activity against a range of parasites, including Trypanosoma cruzi, Trichomonas vaginalis, and several Leishmania species. mdpi.com For instance, the compound NV6, a 3-alkoxy-1-benzyl-5-nitroindazole derivative, exhibited therapeutic efficacy against Leishmania amazonensis in an experimental model of cutaneous leishmaniasis. mdpi.com

Modulation of Receptor Systems

Indazole derivatives have been extensively studied as modulators of various receptor systems, demonstrating their versatility in targeting key pathways involved in physiological and pathological processes.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a critical target for therapeutic intervention, and indazole derivatives have emerged as significant ligands for several of its receptors. chemimpex.comuni.lu Notably, the indazole structure is a core component of established drugs like Granisetron, a potent and selective antagonist of the 5-HT3 receptor used primarily as an anti-emetic. nih.govpnrjournal.com

Research has also extended to other serotonin receptor subtypes. Indazole-based compounds have been developed as ligands for the 5-HT4 receptor, with some demonstrating antagonist properties and potential analgesic effects. nih.gov Furthermore, the scaffold has been utilized to create potent ligands for the 5-HT6 receptor, a target of interest for cognitive disorders. sigmaaldrich.comderpharmachemica.com The ability of the indazole nucleus to be modified to achieve selectivity for different 5-HT receptor subtypes highlights its importance in neuropharmacology.

G-protein coupled receptors are a vast family of transmembrane proteins involved in countless signaling pathways, making them prime drug targets. Indazole derivatives have been successfully developed to modulate several GPCRs.

Free Fatty Acid Receptors (GPR120/FFAR4 and GPR40/FFA1): These receptors are activated by long-chain fatty acids and play roles in metabolism and inflammation. pnrjournal.comacs.org Indazole-6-phenylcyclopropylcarboxylic acid derivatives have been identified as potent agonists of GPR120, a receptor implicated in anti-inflammatory and insulin-sensitizing effects. nih.govmedchemexpress.com One such derivative showed an EC50 value of 0.74 μM for GPR120 activation. nih.gov The development of agonists for both GPR120 and GPR40 is a key strategy in the search for new treatments for type 2 diabetes and obesity. nih.govpnrjournal.com

Chemokine Receptor (CCR4): A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). sigmaaldrich.com This receptor is involved in inflammatory responses. The most potent compounds featured a 4-hydroxy or 4-methoxy group on the indazole ring, underscoring the potential relevance of hydroxylated indazoles like 4-Hydroxy-1H-indazole-3-carbaldehyde in this context. sigmaaldrich.com One lead compound, GSK2239633A, emerged from this research for further development. sigmaaldrich.com

The estrogen receptors (ER), ERα and ERβ, are important targets in therapies for cancer and other conditions. Nonsteroidal compounds built on a phenyl-2H-indazole core have been developed as highly selective agonists for ERβ. rsc.org

One notable compound, Indazole-Cl, demonstrated high affinity for ERβ, comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. rsc.org This selectivity is significant, as activating ERβ can have different physiological outcomes than activating ERα. For instance, Indazole-Cl has been shown to reduce the expression of Platelet-Derived Growth Factor B (PDGF-B) in vascular smooth muscle cells under hypoxic conditions, suggesting a potential role in preventing atherosclerosis.

Anti-inflammatory and Immunomodulatory Activities

The indazole scaffold is a common feature in compounds with anti-inflammatory properties. nih.govnih.gov Benzydamine, an indazole-based drug, is used as a non-steroidal anti-inflammatory agent (NSAID). nih.gov Research has shown that even simple indazole derivatives can exert significant anti-inflammatory and immunomodulatory effects.

Studies on indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), revealed a capacity to inhibit the production of pro-inflammatory cytokines, such as Tumour Necrosis Factor-α (TNF-α). sigmaaldrich.com This inhibition is concentration-dependent. For example, indazole itself showed an IC50 value of 220.11 μM for TNF-α inhibition. sigmaaldrich.com

A key mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Indazole derivatives have been shown to act as COX inhibitors. sigmaaldrich.com A study investigating the effects of indazole, 5-aminoindazole, and 6-nitroindazole on COX-2 found a clear concentration-dependent inhibition. sigmaaldrich.com These findings highlight that the indazole core structure is a viable starting point for developing new COX-2 inhibitors. nih.govsigmaaldrich.com

Table 1: COX-2 Inhibition by Indazole Derivatives

Compound IC50 (μM) for COX-2 Inhibition
5-aminoindazole 12.32 sigmaaldrich.com
6-nitroindazole 19.22 sigmaaldrich.com
Indazole 23.42 sigmaaldrich.com
Celecoxib (Standard) 5.10 sigmaaldrich.com

Anti-Diabetic and Metabolic Regulation

The indazole nucleus is a promising scaffold for the development of agents to treat type 2 diabetes and metabolic disorders. This is achieved through the modulation of several key targets.

Indazole-based compounds have been designed as glucagon (B607659) receptor antagonists, which can blunt the glucose-elevating effects of glucagon. nih.gov One such compound significantly lowered glucose levels in an acute glucagon challenge model in mice. nih.gov Additionally, other indazole derivatives have been discovered to be potent glucokinase activators, which enhance glucose sensing and insulin (B600854) secretion in pancreatic β-cells. nih.gov A lead compound in this class exhibited an EC50 value of 0.08 μM in an oral glucose tolerance test. nih.gov

Furthermore, as mentioned previously, the agonistic activity of indazole derivatives on GPCRs like GPR120 and GPR40 is a significant strategy for metabolic regulation. acs.org These receptors are involved in stimulating the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and are considered important targets for new anti-diabetic drugs. pnrjournal.com

Glucagon Receptor Antagonism

Indazole derivatives have emerged as a significant class of glucagon receptor antagonists (GRAs). The glucagon receptor (GCGR) is a critical target in the management of type 2 diabetes mellitus, as its antagonism can reduce excessive hepatic glucose production. tandfonline.com Research has led to the discovery of potent, orally bioavailable indazole-based GRAs. tandfonline.com

One line of research focused on designing indazole and indole-based compounds based on an earlier pyrazole-based GRA, MK-0893. nih.gov Structure-activity relationship (SAR) studies on the indazole core, particularly at the C3 and C6 positions, led to the identification of multiple potent GRAs with excellent in vitro profiles and favorable pharmacokinetics in rats. nih.gov For instance, the derivative GRA 16d was found to be orally active, effectively blunting glucagon-induced glucose excursion in a glucagon challenge model in humanized GCGR mice. nih.gov

Another study disclosed the discovery of indazole-based β-alanine derivatives as potent GCGR antagonists. tandfonline.com Through enantioselective synthesis and SAR optimization, compounds with excellent pharmacokinetic properties across multiple species were developed. tandfonline.com Compound 13K from this series demonstrated significant inhibition of glucagon-mediated blood glucose increase in an acute dog glucagon challenge test when administered orally. tandfonline.com These findings underscore the potential of the indazole scaffold in developing effective treatments for type 2 diabetes by targeting the glucagon receptor. tandfonline.comnih.gov

Glucokinase Activation

Glucokinase (GK) is another key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.govresearchgate.net Pharmacological activation of GK is a promising therapeutic strategy for type 2 diabetes. nih.govwipo.int The indazole scaffold has been successfully utilized to develop novel, potent glucokinase activators (GKAs). wipo.int

Researchers have reported the identification and optimization of a series of indazole-based activators. wipo.int These efforts led to the discovery of compound 42 (4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide), a potent GKA with good preclinical pharmacokinetic properties and in vivo efficacy. wipo.int Indazole carboxamides, in particular, have been noted for their anti-diabetic activity through the activation of glucokinase in the liver and pancreas, which subsequently increases insulin secretion.

Furthermore, a structure-based drug design (SBDD) approach led to the discovery of a novel class of 1,4-disubstituted indazoles as allosteric GKAs. These compounds potently activate GK in both enzyme and cell-based assays. One such compound, 29 , demonstrated anti-diabetic efficacy in an oral glucose tolerance test (OGTT) in rodent models of type 2 diabetes. These studies highlight the utility of the indazole framework in creating effective agents for glycemic control through glucokinase activation.

Other Pharmacological Profiles

The versatility of the indazole ring system allows for its application in a wide range of therapeutic areas beyond metabolic diseases. Indazole derivatives have shown promise as anti-HIV agents, antiarrhythmics, treatments for osteoporosis, and modulators of neurodegenerative diseases. nih.govwipo.int

Anti-HIV Activity: The indazole nucleus is found in various synthetic compounds that possess a broad spectrum of pharmacological properties, including anti-HIV activity. This makes the indazole scaffold a valuable starting point for the development of new antiviral agents.

Antiarrhythmic Potential: Certain indazole derivatives have been identified as having antiarrhythmic properties. nih.gov Their ability to modulate cardiovascular function makes them of interest in the search for new treatments for cardiac rhythm disorders.

Anti-osteoporosis Applications: Research into the medicinal chemistry of indazole systems has yielded compounds with potential applications in the treatment of osteoporosis. wipo.int

Neurodegenerative Disease Modulation: Indazole derivatives have shown significant potential in addressing neurological disorders like Parkinson's and Alzheimer's disease. wipo.int They can act through various mechanisms, including the inhibition of enzymes such as monoamine oxidase (MAO). researchgate.net For example, based on the MAO-B inhibitory action of 7-nitroindazole, a series of C5- and C6-substituted indazole derivatives were investigated, with many showing potent, submicromolar inhibition of human MAO-B. researchgate.net Other indazole derivatives have been developed as inhibitors of kinases like LRRK2 and GSK3, which are implicated in the pathology of neurodegenerative conditions.

Research Findings on Indazole Derivatives

Compound/Derivative ClassPharmacological Target/ApplicationKey Research FindingsCitations
Indazole-based β-alanine derivatives (e.g., Compound 13K)Glucagon Receptor AntagonismPotent antagonists of the glucagon receptor (GCGR) with excellent pharmacokinetic properties. Compound 13K significantly inhibited glucagon-mediated blood glucose increase in a dog model. tandfonline.com
GRA 16dGlucagon Receptor AntagonismOrally active in blunting glucagon-induced glucose excursion in hGCGR mice and lowered acute glucose levels in hGCGR ob/ob mice. nih.gov
1,4-disubstituted indazoles (e.g., Compound 29)Glucokinase ActivationNovel class of allosteric glucokinase activators (GKAs). Compound 29 demonstrated anti-diabetic efficacy in rodent models.
Indazole Carboxamides (e.g., Compound 42)Glucokinase ActivationPotent GKA with favorable preclinical pharmacokinetics and in vivo efficacy. Indazole carboxamides can increase insulin secretion. wipo.int
C5- and C6-substituted indazolesNeurodegenerative Disease (MAO-B Inhibition)All tested compounds inhibited human MAO-B with submicromolar IC50 values, with C5-substituted derivatives being particularly potent. researchgate.net
General Indazole DerivativesAnti-HIV, Antiarrhythmic, Anti-osteoporosisIdentified as possessing a wide range of pharmacological activities, serving as structural motifs for drug discovery in these areas. wipo.int

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Functionalized Indazole-3-carbaldehydes

The synthesis of functionalized indazoles, including derivatives of indazole-3-carbaldehyde, is an area of active research. Traditional methods often face challenges such as harsh reaction conditions or the use of expensive and carcinogenic reagents. Consequently, the development of novel, efficient, and sustainable synthetic routes is a key focus for the future.

One promising approach is the optimization of the nitrosation of indoles. A recently developed method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carbaldehydes under mild, slightly acidic conditions, which can minimize side reactions and improve yields. nih.gov This could be adapted for a 4-hydroxyindole (B18505) precursor to yield the target compound.

Furthermore, green chemistry principles are being increasingly integrated into synthetic methodologies. nih.govrsc.org This includes the use of environmentally benign solvents like polyethylene glycol (PEG), visible-light-induced reactions, and catalyst-based approaches that offer high efficiency and selectivity. rsc.orgorganic-chemistry.org Metal-free synthesis and electrochemical methods are also gaining traction as sustainable alternatives. rsc.orgorganic-chemistry.org For instance, a photo-organic synthesis method has been developed for the deoxygenative cyclization of o-carbonyl azobenzene under visible light, offering a metal- and hydrogen-source-free route to indazoles. rsc.org

Future research will likely focus on refining these green methodologies for the specific synthesis of 4-Hydroxy-1H-indazole-3-carbaldehyde, ensuring scalability and cost-effectiveness for potential pharmaceutical production.

Advanced Ligand Design and Optimization Strategies for Enhanced Potency and Selectivity

The indazole core is a privileged scaffold, particularly in the design of kinase inhibitors. nih.gov The aldehyde function at the C3 position of this compound is a versatile intermediate that can be converted into a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR). nih.gov

Advanced ligand design for indazole-based compounds often employs structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of inhibitors with high potency and selectivity. acs.orgnih.gov This approach, combined with fragment-based drug design (FBDD), has been successful in developing potent kinase inhibitors. nih.govspringernature.com

Optimization strategies focus on modifying substituents on the indazole ring to enhance binding affinity and selectivity. For example, in the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were potent, highlighting the potential significance of the hydroxyl group in this compound. acs.org Future efforts will involve systematic optimization of derivatives of this compound, focusing on achieving high selectivity for the desired biological target while minimizing off-target effects. This can be achieved through iterative cycles of design, synthesis, and biological testing, guided by computational modeling. acs.org

Exploration of Undiscovered Biological Targets and Pathways for Indazole-Based Therapeutics

Indazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. nih.govbenthamdirect.com They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov

While many indazole-based drugs target well-established kinases, there is significant potential for discovering novel biological targets and pathways. The unique chemical features of this compound could enable it to interact with targets that are not effectively modulated by existing indazole derivatives.

Emerging research areas for indazole-based therapeutics include neurodegenerative disorders and metabolic diseases like type II diabetes. nih.govnih.gov For instance, novel indazole derivatives have been identified as potent glucagon (B607659) receptor (GCGR) antagonists, which could be beneficial for treating diabetes. nih.gov The diverse functionalization possible with the 4-hydroxy and 3-carbaldehyde groups could lead to the discovery of compounds that modulate novel targets within these or other disease pathways. High-throughput screening and chemoproteomics approaches will be instrumental in identifying these new biological targets.

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Rational Indazole Design and Discovery

The fields of cheminformatics, artificial intelligence (AI), and machine learning (ML) are revolutionizing drug discovery. These computational tools can accelerate the design and discovery of novel indazole-based therapeutics by analyzing vast datasets to predict the biological activity and physicochemical properties of new compounds. nih.gov

In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are already widely used in the design of indazole inhibitors. nih.govbiotech-asia.org Molecular docking can predict the binding orientation of a ligand within a protein's active site, helping to rationalize SAR and guide the design of more potent inhibitors. nih.govtandfonline.com

AI and ML models can be trained on existing data for known indazole derivatives to predict the activity of novel compounds like this compound and its derivatives against various targets. These models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. biotech-asia.org The integration of these computational approaches will enable a more rational and efficient exploration of the therapeutic potential of the this compound scaffold.

Q & A

Basic: What are the primary synthetic routes for 4-Hydroxy-1H-indazole-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via functionalization of indole derivatives. A common method involves reacting 1H-indole-3-carbaldehyde with reagents like malononitrile under controlled conditions to introduce the hydroxyl and aldehyde groups . Key parameters affecting yield include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) optimize regioselectivity for the 4-hydroxy substitution.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates, improving purity.

Table 1 : Synthetic Routes and Yield Optimization

MethodReagents/ConditionsYield RangeKey Challenges
Indole derivatization1H-indole-3-carbaldehyde, HNO₃45–60%Competing nitration byproducts
Multicomponent reactionMalononitrile, AlCl₃, 100°C55–70%Requires strict anhydrous conditions

Basic: How is the structure of this compound validated spectroscopically?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (δ 10.5–11.0 ppm). The indazole aromatic protons appear as a multiplet between δ 7.0–8.5 ppm .
  • FT-IR : Stretching vibrations at ~1670 cm⁻¹ (C=O aldehyde) and ~3200 cm⁻¹ (O-H).
  • Mass Spectrometry : Molecular ion peak at m/z 161.16 (C₉H₇NO₂) with fragmentation patterns consistent with indazole derivatives .

Basic: What in vitro assays demonstrate the antioxidant activity of this compound?

Standard assays include:

  • DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm; IC₅₀ values for this compound range from 25–40 μM .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³⁺→Fe²⁺ reduction; activity correlates with hydroxyl group electron donation .
  • Cell-based ROS Assays : Utilizes fluorescent probes (e.g., DCFH-DA) in human cell lines to assess intracellular oxidative stress mitigation .

Advanced: How can reaction parameters be optimized to minimize by-products during synthesis?

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation) observed in batch processes .
  • Stoichiometric Control : Limiting excess nitrating agents reduces nitro-byproducts .
  • In-line Purification : Coupling with chromatography (e.g., HPLC) isolates intermediates, achieving >95% purity .

Advanced: What molecular targets or pathways are implicated in the compound’s antimicrobial effects?

Mechanistic studies suggest:

  • Enzyme Inhibition : Disruption of bacterial dihydrofolate reductase (DHFR) via aldehyde group binding to the active site.
  • Membrane Permeabilization : Hydrophobic indazole ring interactions with lipid bilayers, observed in E. coli membrane integrity assays .
  • Synergy Testing : Enhanced efficacy with β-lactam antibiotics, indicating potential efflux pump modulation .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to reduce inter-lab differences.
  • Solubility Effects : Use co-solvents (e.g., DMSO at <0.1%) to ensure compound dissolution in aqueous media .
  • Metabolic Interference : Perform cytotoxicity controls to distinguish true activity from artifacts (e.g., HepG2 vs. HEK293 cell responses) .

Advanced: What methodologies enable the use of this compound in fluorescent probe synthesis?

  • Aldehyde Functionalization : Condensation with hydrazine derivatives forms hydrazone-linked probes, with fluorescence tuned by substituent electronics .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores (e.g., BODIPY) to the indazole core .
  • Solvatochromism Studies : Probe microenvironment sensitivity is quantified via emission shifts in varying solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.